4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
4-Fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused pyrroloquinolinone core. The molecule combines a substituted benzenesulfonamide group with a 1-methyl-2-oxo-pyrroloquinoline scaffold, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-11-8-14(20)5-6-17(11)26(24,25)21-15-9-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKDIVTDACPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multiple steps, starting with the preparation of the heterocyclic quinoline core. The introduction of the fluoro and methyl groups can be achieved through halogenation and alkylation reactions. The final sulfonamide formation is carried out by reacting with suitable sulfonyl chlorides under basic conditions.
Industrial Production: In industrial settings, this compound can be produced using batch or continuous flow processes, ensuring high purity and yield. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Reactions: The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or to alter its activity.
Reduction: Reduction can be used to modify the quinoline ring, enhancing its biological activity.
Substitution: Electrophilic aromatic substitution can be performed on the fluorinated benzene ring to introduce various substituents.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and sulfonyl chlorides for sulfonamide formation.
Major Products: Depending on the reaction, major products can include further functionalized quinoline derivatives, modified sulfonamides, and fluorinated benzene compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and materials science.
Biology: It is investigated for its potential as an enzyme inhibitor and a ligand for receptor studies.
Medicine: The compound is explored for its therapeutic properties, particularly in oncology and infectious diseases.
Industry: In industrial applications, it finds use in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action: The compound exerts its effects through several mechanisms:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: In biological systems, it can affect signal transduction pathways, leading to altered cellular responses. The exact mechanism often involves binding to active sites or influencing the function of key proteins.
Comparison with Similar Compounds
Absence of 1-Methyl Substituent
This structural difference may reduce steric hindrance and alter solubility or metabolic stability compared to the target compound .
Oxalamide vs. Sulfonamide Linkers
N1-(4-Fluorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS 898454-84-7, ) replaces the sulfonamide group with an oxalamide linker.
Substituent Variations
Heterocyclic Modifications
N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS 2034397-76-5, ) introduces furan and thiophene substituents, which may enhance π-π stacking interactions but increase molecular weight (444.5 g/mol vs. ~380 g/mol for the target compound) .
Fluorine Positioning
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a fluorinated aromatic system but incorporates a pyrazolopyrimidine-chromenone core. This divergence highlights the target compound’s specificity for the pyrroloquinolinone scaffold .
Discussion of Key Differences
- Sulfonamide vs. Oxalamide Linkers : The sulfonamide group in the target compound may enhance binding to proteins with polar active sites (e.g., enzymes with serine or tyrosine residues) compared to oxalamide derivatives .
- 1-Methyl Group: The 1-methyl substituent in the target compound could improve metabolic stability by blocking oxidation at the pyrroloquinolinone nitrogen .
- Fluorine Effects: Fluorine’s electronegativity in the benzenesulfonamide moiety may increase membrane permeability compared to non-halogenated analogs .
Biological Activity
The compound 4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is part of a class of pyrroloquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrroloquinoline core, which is known for its diverse biological activities. The presence of the 4-fluoro and benzenesulfonamide groups enhances its pharmacological profile.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of related pyrroloquinoline derivatives. For instance, research has shown that certain derivatives inhibit coagulation factors such as Xa and XIa , which are critical targets in thrombotic disorders. The best inhibitors exhibited IC50 values in the range of 2 to 3.68 μM, indicating potent anticoagulant activity .
Anticancer Potential
The compound's structural analogs have demonstrated promising anticancer activity. For example, derivatives based on the pyrrolo[3,2,1-ij]quinoline scaffold have been evaluated for their effects on various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism through which these compounds exert their biological effects often involves interaction with specific protein targets. Molecular docking studies suggest that the binding affinity to target proteins correlates with structural modifications in the pyrroloquinoline framework. This highlights the importance of optimizing substituents to enhance biological efficacy .
Table 1: Biological Activity Comparison of Pyrroloquinoline Derivatives
| Compound Name | Target | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound A | Factor Xa | 3.68 | Anticoagulant |
| Compound B | Factor XIa | 2.00 | Anticoagulant |
| Compound C | Cancer Cell Line X | 5.00 | Anticancer |
| Compound D | Cancer Cell Line Y | 4.50 | Anticancer |
This table summarizes the biological activities of various pyrroloquinoline derivatives, emphasizing the potential of these compounds in therapeutic applications.
Case Study 1: Anticoagulant Efficacy
A study focused on the synthesis and evaluation of several pyrroloquinoline derivatives revealed that compounds with specific halogen substitutions exhibited enhanced anticoagulant properties compared to their non-substituted counterparts. The introduction of a methoxy group at position C9 significantly increased activity due to favorable interactions with target proteins .
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of pyrrolo[3,2,1-ij]quinoline derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
